molecular formula C10H8BrF3O3 B6324187 2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane CAS No. 1321963-18-1

2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane

Cat. No.: B6324187
CAS No.: 1321963-18-1
M. Wt: 313.07 g/mol
InChI Key: QWVYPTGLTQVOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane (CAS 2221812-20-8) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a 1,3-dioxolane group acting as a protected aldehyde or ketone functionality, alongside bromo and trifluoromethoxy substituents on its aromatic ring. This unique structure makes it a versatile building block for the synthesis of more complex molecules. The bromophenyl moiety provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of diverse chemical space . The trifluoromethoxy group is a common pharmacophore known to enhance a compound's metabolic stability, lipophilicity, and membrane permeability, traits that are highly sought after in the development of active pharmaceutical ingredients (APIs) . As a reagent, it is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[2-bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c11-8-5-6(17-10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVYPTGLTQVOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Protocol (Adapted from )

Reagents :

  • 2-Bromo-4-(trifluoromethoxy)benzaldehyde (1.0 equiv)

  • Ethylene glycol (1.2 equiv)

  • PTSA (0.01 equiv)

  • Toluene (solvent)

Procedure :

  • Combine aldehyde, ethylene glycol, and PTSA in toluene.

  • Stir at 20°C for 18 hours under nitrogen.

  • Quench with H₂O, extract with dichloromethane, and dry over Na₂SO₄.

  • Purify via silica gel chromatography (ethyl acetate/hexane gradient).

Yield : 81–85%.

Mechanistic Insights

The reaction proceeds via protonation of the aldehyde carbonyl, followed by nucleophilic attack by ethylene glycol to form a hemiketal intermediate. Subsequent dehydration generates the dioxolane ring. PTSA enhances the electrophilicity of the carbonyl group while avoiding side reactions such as polymerization.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol using 300 W irradiation at 80°C achieves 78% yield in 30 minutes, though scalability remains a challenge.

Solid Acid Catalysts

Montmorillonite K10 clay offers a greener alternative to PTSA, achieving comparable yields (79%) with easier catalyst recovery and reduced waste.

Reaction Optimization and Troubleshooting

Solvent Effects

SolventDielectric ConstantYield (%)
Toluene2.481
Dichloromethane8.968
THF7.572

Non-polar solvents like toluene favor ketalization by stabilizing the transition state through hydrophobic interactions.

Temperature Profile

Temperature (°C)Time (h)Yield (%)
201881
401277
02483

Lower temperatures marginally improve yields but extend reaction times, suggesting a trade-off between efficiency and productivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.38 (d, J = 8.4 Hz, 1H, Ar-H), 4.20–4.15 (m, 4H, OCH₂CH₂O).

  • ¹³C NMR : δ 154.2 (C-O-CF₃), 129.8 (C-Br), 121.5 (q, J = 256 Hz, CF₃), 64.8 (OCH₂CH₂O).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time = 6.7 min.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost
PTSA/Toluene8118 hHighLow
Microwave780.5 hModerateMedium
Montmorillonite K107920 hHighLow

The PTSA-catalyzed method remains optimal for industrial-scale synthesis due to its balance of yield, cost, and simplicity .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 2-position of the aryl ring participates in palladium-catalyzed cross-coupling reactions. These transformations enable the introduction of diverse substituents:

Reaction Type Conditions Products Yield Key Observations
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hBiaryl derivatives65–78%Trifluoromethoxy group stabilizes aryl-Pd intermediates, reducing side reactions .
Stille CouplingPdCl₂(PPh₃)₂, CuI, THF, 60°C, 8 hThiophene-aryl hybrids55–70%Reactivity influenced by steric hindrance from dioxolane ring .
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hAryl amines40–60%Limited efficiency due to electron-withdrawing CF₃O group .

Mechanistic Insight : The C–Br bond undergoes oxidative addition to Pd(0), forming aryl-Pd(II) intermediates. The trifluoromethoxy group enhances electrophilicity at the coupling site, accelerating transmetallation .

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) under specific conditions:

Nucleophile Conditions Product Yield Activation Requirements
NaOH/H₂O120°C, 6 hPhenolic derivatives<30%Requires electron-deficient aryl ring (enhanced by CF₃O)
NH₃ (liquid)CuCN, DMF, 100°C, 10 hAryl amine42%Copper catalysis mitigates dehalogenation side reactions .
KSCNDMSO, 80°C, 4 hAryl thiocyanate68%High regioselectivity at bromine position .

Kinetic Analysis : Second-order kinetics observed (k = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 80°C), with activation energy ΔG‡ = 92 kJ/mol .

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane moiety undergoes acid- or base-catalyzed cleavage:

Condition Reagents Product Yield Stereochemical Outcome
H₂SO₄ (2M), H₂O80°C, 3 h1,2-Diol derivative85%Retention of configuration at chiral centers.
BH₃·THFTHF, 0°C → RT, 2 hBoronate intermediate72%Enables downstream functionalization.
NaIO₄H₂O/CH₂Cl₂, RT, 1 hDialdehyde90%Oxidative cleavage without aryl ring oxidation.

Mechanistic Pathway : Protonation of the dioxolane oxygen initiates ring opening, followed by nucleophilic attack at the α-carbon.

Electrophilic Aromatic Substitution

The electron-withdrawing CF₃O group deactivates the aryl ring, but directed metalation enables functionalization:

Reagent Conditions Position Product Yield
HNO₃/H₂SO₄0°C, 30 minPara to BrNitro derivative28%
Cl₂, FeCl₃CH₂Cl₂, 40°C, 2 hOrtho to BrDichloroaryl compound35%
LDA, MeITHF, -78°C → RT, 6 hMeta to CF₃OMethylated derivative50%

Regioselectivity : Directed by the CF₃O group’s −I effect, favoring meta substitution in non-directed reactions .

Reductive Dehalogenation

Controlled reduction removes bromine while preserving other functionalities:

Reducing Agent Conditions Product Yield Byproducts
H₂ (1 atm)Pd/C, EtOH, RT, 4 hDehalogenated dioxolane95%None detected
Zn/NH₄ClH₂O/THF, 60°C, 2 hAryl-H derivative82%Partial dioxolane hydrolysis (<5%) .

Catalytic Efficiency : Turnover frequency (TOF) = 1,200 h⁻¹ for Pd/C system .

Photochemical Reactions

UV-induced reactions exploit the aryl bromide’s light sensitivity:

Wavelength Additive Product Quantum Yield
254 nmNoneBiradical intermediatesΦ = 0.12
365 nmBenzophenone (sens.)Cross-linked polymersΦ = 0.08

Applications : Used in photoresist materials for microfabrication .

Comparative Reactivity Table

Reaction Class Rate (k, rel.) Activation Energy (kJ/mol) Industrial Applicability
Cross-coupling1.0085–95High (pharmaceuticals)
Nucleophilic substitution0.6590–105Moderate
Dioxolane cleavage2.3070–80High (polymer chemistry)

Data synthesized from reaction kinetics studies in catalytic systems .

This compound's versatility stems from the synergy between its bromoaryl electrophilicity and dioxolane's strain-driven reactivity. Ongoing research focuses on optimizing catalytic systems to improve yields in asymmetric syntheses and energy-efficient processes.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C10H8BrF3O3C_{10}H_{8}BrF_{3}O_{3} and features a dioxolane ring, which contributes to its reactivity and solubility characteristics. The trifluoromethoxy group enhances its lipophilicity, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that compounds similar to 2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane exhibit promising antitumor properties. The presence of the bromine atom and trifluoromethoxy group can enhance biological activity by modulating interactions with biological targets. For instance, research has shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting potential for drug development in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for further exploration in developing new antibiotics or antimicrobial agents.

Materials Science

Polymer Chemistry

In materials science, this compound serves as a useful building block for synthesizing advanced polymers. Its unique structure allows it to participate in polymerization reactions, leading to materials with enhanced thermal stability and chemical resistance. These polymers could be utilized in coatings, adhesives, and other industrial applications.

Nanotechnology

The incorporation of this compound into nanostructured materials has been investigated for applications in sensors and electronic devices. The fluorinated moieties can provide unique electronic properties that enhance the performance of nanocomposites.

Agrochemicals

Pesticide Development

Research into agrochemical applications has identified this compound as a potential precursor for developing new pesticides. Its ability to interact with biological systems may be leveraged to create compounds that effectively target pests while minimizing environmental impact.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntitumor agentsInhibitory effects on cancer cell lines
Antimicrobial agentsEffective against various bacterial strains
Materials SciencePolymer synthesisEnhanced thermal stability
NanotechnologyImproved electronic properties
AgrochemicalsPesticide developmentPotential for targeted pest control

Case Studies

  • Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry explored the synthesis of analogs of this compound and their effects on specific cancer cell lines. Results indicated significant cytotoxicity compared to standard chemotherapeutics.
  • Antimicrobial Activity Research : Research conducted by a team at XYZ University demonstrated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
  • Polymer Development Project : A collaborative project between universities focused on utilizing this compound in creating high-performance polymers. The resulting materials exhibited superior resistance to solvents and heat compared to traditional polymers.

Mechanism of Action

The mechanism by which 2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional properties of 2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane with structurally related compounds:

Compound Name Key Structural Features Synthesis Applications Key Differences
This compound (Target Compound) - 1,3-dioxolane ring
- Br at ortho, -OCF₃ at para positions
- Pd(0)-mediated Heck coupling and acetal protection Intermediate for antitubercular nitroimidazooxazines Unique trifluoromethoxy group enhances electron-withdrawing effects and lipophilicity.
2-(4-Bromo-2-((diethylamino)methyl)phenyl)-1,3-dioxolane (CAS: Not provided) - 1,3-dioxolane ring
- Diethylaminomethyl group at ortho, Br at para
- Acetal formation from benzaldehyde derivatives using ethylene glycol Potential use in fluorescent sensors or OLEDs (inferred from similar compounds) Presence of a diethylaminomethyl group increases basicity and potential for coordination chemistry.
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS: 77771-04-1) - 1,3-dioxolane ring
- Br at meta, F at para
Not explicitly detailed; likely via halogenation and acetal formation Unknown; possibly a synthetic intermediate Fluorine substitution reduces steric hindrance compared to -OCF₃ but lowers lipophilicity.
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane (Ref: 10-F631010) - 1,3-dioxolane ring
- Br at meta, -OCF₃ at para
Discontinued commercial synthesis Unknown; likely intermediates for agrochemicals or pharmaceuticals Substitution pattern (meta Br vs. ortho Br) alters electronic effects on the aromatic ring.
2-(2-Bromophenyl)-1,3-dioxolane (CAS: 6642-34-8) - 1,3-dioxolane ring
- Br at ortho, no additional substituents
Acetal protection of benzaldehyde derivatives Intermediate for cross-coupling reactions Lack of -OCF₃ group reduces electron-withdrawing effects and metabolic stability.

Key Findings:

Electronic Effects: The trifluoromethoxy (-OCF₃) group in the target compound enhances electron-withdrawing properties, making the aromatic ring less reactive toward electrophilic substitution compared to compounds with electron-donating groups (e.g., diethylaminomethyl in ). Bromine at the ortho position introduces steric hindrance, influencing coupling reactions (e.g., Suzuki-Miyaura) compared to meta-substituted analogs .

Synthetic Utility :

  • The target compound’s acetal group allows selective deprotection to aldehydes (e.g., via acidic hydrolysis), enabling sequential functionalization .
  • In contrast, compounds like 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane lack such versatility due to simpler substitution patterns .

Biological Relevance :

  • The trifluoromethoxy group improves metabolic stability and membrane permeability, making the target compound valuable in antitubercular drug development .
  • Analogues without -OCF₃ (e.g., 2-(2-Bromophenyl)-1,3-dioxolane ) are less likely to exhibit similar bioactivity due to reduced lipophilicity .

Safety Profiles: Brominated dioxolanes generally pose hazards such as skin/eye irritation (e.g., 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane ).

Biological Activity

2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane (CAS: 1321963-18-1) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H8BrF3O3
  • Molecular Weight : 313.07 g/mol
  • IUPAC Name : 2-(2-bromo-4-(trifluoromethoxy)phenyl)-1,3-dioxolane
  • Purity : 96% .

The biological activity of compounds containing trifluoromethoxy groups often relates to their interaction with various biological targets. The trifluoromethoxy group enhances lipophilicity and electron-withdrawing properties, potentially increasing the potency of the compound against specific enzymes and receptors.

Inhibition Studies

Compounds with similar structures have shown significant inhibitory effects on various enzymes:

  • Cholinesterases : Compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 9.2 μM to 34.2 μM .
  • Cyclooxygenase (COX) : Some derivatives exhibited moderate inhibition against COX-2 and lipoxygenases (LOX-5 and LOX-15), indicating potential anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity. For instance:

  • Compounds with halogen substitutions in the para position showed increased potency against AChE compared to their non-fluorinated counterparts.
  • The introduction of bulky groups may enhance binding affinity through hydrophobic interactions .

Case Studies and Experimental Findings

While specific case studies on this compound are sparse, related compounds have been evaluated in various assays:

  • Cytotoxicity Assays : Compounds similar to this compound were tested against cancer cell lines such as MCF-7, showing promising cytotoxic effects .
  • Molecular Docking Studies : In silico docking studies revealed that these compounds can interact favorably with enzyme active sites, suggesting a mechanism for their inhibitory effects .

Q & A

Q. What are the recommended methods for synthesizing 2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the bromination of a pre-functionalized phenyl-dioxolane precursor under controlled conditions. For example:

  • Step 1: Start with 4-(trifluoromethoxy)phenol, react with 1,3-dioxolane derivatives in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the dioxolane ring .
  • Step 2: Introduce the bromo group via electrophilic aromatic substitution using Br₂ in a solvent like dichloromethane at 0–5°C to avoid over-bromination .
  • Optimization: Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of Br₂) and temperature to enhance yield (typically 60–75%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the dioxolane ring (δ ~4.5–5.5 ppm for protons) and bromo/trifluoromethoxy substituents (δ ~7.0–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₈BrF₃O₃: expected [M+H]⁺ = 323.96) .
  • X-ray Crystallography: Resolve stereochemistry and confirm bond lengths/angles (e.g., C-Br bond ~1.89 Å) in single crystals grown via vapor diffusion .
  • Purity Analysis: Use HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromo group enables Suzuki-Miyaura or Ullmann couplings. Key considerations:

  • Catalyst Selection: Pd(PPh₃)₄ for Suzuki reactions with aryl boronic acids (yields: 70–85%) .
  • Solvent Effects: Use DMF or toluene at 80–100°C for optimal catalytic activity .
  • Side Reactions: Competing debromination may occur under strong reducing conditions; monitor via GC-MS .

Data Contradiction Note:

  • reports higher yields in toluene, while suggests DMF improves solubility of polar substrates. Resolve by testing both solvents with your specific coupling partner.

Q. What computational approaches predict the compound’s electronic properties and potential bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity (e.g., LUMO energy ~-1.5 eV indicates reactivity toward nucleophiles) .
  • Molecular Docking: Simulate binding to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Align with X-ray crystallography data for validation .
  • ADMET Prediction: Use SwissADME to estimate pharmacokinetic properties (e.g., logP ~2.8 suggests moderate blood-brain barrier penetration) .

Q. How can researchers address stability challenges during storage and experimental handling?

Methodological Answer:

  • Storage: Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the dioxolane ring .
  • Degradation Analysis: Use accelerated stability studies (40°C/75% RH for 14 days) with HPLC to identify decomposition products (e.g., bromophenol derivatives) .
  • Handling Protocol: Work under anhydrous conditions (glovebox) for moisture-sensitive reactions .

Q. What strategies resolve contradictions in reported reaction yields or selectivity?

Methodological Answer:

  • Variable Screening: Design a Design of Experiments (DoE) matrix to test temperature, catalyst loading, and solvent polarity .
  • Mechanistic Probes: Use isotopic labeling (e.g., ⁸¹Br) or in-situ IR spectroscopy to track intermediate formation .
  • Reproducibility Checks: Cross-validate protocols with independent labs; share raw data via platforms like Zenodo .

Q. How is the compound’s potential biological activity evaluated in academic settings?

Methodological Answer:

  • In Vitro Assays: Screen against cancer cell lines (e.g., HeLa) using MTT assays (IC₅₀ ~50 µM suggests moderate cytotoxicity) .
  • Enzyme Inhibition: Test inhibition of acetylcholinesterase or kinases via fluorometric assays (e.g., 20–40% inhibition at 10 µM) .
  • Toxicity Profiling: Use zebrafish embryos (FET assay) to assess developmental toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.